1-Benzylpiperidin-2-one

Organometallic chemistry Fischer carbene synthesis Chromium aminocarbene complexes

1-Benzylpiperidin-2-one (1-Benzyl-2-piperidone, CAS 4783-65-7) is an N-benzyl-substituted δ-lactam (piperidin-2-one) with molecular formula C12H15NO and molecular weight 189.25 g/mol. It exists as a colorless to yellow liquid at ambient temperature with a density of 1.07 g/mL at 25°C.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 4783-65-7
Cat. No. B1276267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpiperidin-2-one
CAS4783-65-7
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)CC2=CC=CC=C2
InChIInChI=1S/C12H15NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
InChIKeyMLEGMEBCXGDFQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylpiperidin-2-one (CAS 4783-65-7): N-Benzyl Lactam Building Block for Piperidine Synthesis


1-Benzylpiperidin-2-one (1-Benzyl-2-piperidone, CAS 4783-65-7) is an N-benzyl-substituted δ-lactam (piperidin-2-one) with molecular formula C12H15NO and molecular weight 189.25 g/mol [1]. It exists as a colorless to yellow liquid at ambient temperature with a density of 1.07 g/mL at 25°C [2]. The compound serves as a versatile synthetic intermediate for constructing substituted piperidines and polyhydroxylated piperidine alkaloid analogs, with the benzyl group providing a readily removable N-protecting moiety [3].

1-Benzylpiperidin-2-one Procurement: Why N-Substituent Selection Dictates Synthetic Utility


The N-benzyl substituent on 1-benzylpiperidin-2-one confers distinct chemical behavior compared to N-alkyl, N-acyl, or N-H piperidinone analogs. The electron-donating benzyl group modulates the lactam nitrogen's nucleophilicity and the acidity of the α-protons adjacent to the carbonyl, directly influencing the efficiency of α-functionalization reactions . Furthermore, the benzyl group can be chemoselectively cleaved via hydrogenolysis to yield the free N-H lactam or reduced with LiAlH4 to produce N-benzylpiperidines—a transformation not accessible to N-alkyl piperidinones lacking a removable benzyl moiety [1]. Substitution with alternative N-protecting groups (e.g., Boc, Cbz) alters electronic and steric properties, often requiring re-optimization of reaction conditions and potentially resulting in reduced yields or different stereochemical outcomes [2].

1-Benzylpiperidin-2-one (4783-65-7): Quantitative Performance Evidence for Research Selection


Aminocarbene Complex Yield Optimization: 1-Benzylpiperidin-2-one Shows 78% Yield After Multivariant Tuning vs. 8% Baseline

In the synthesis of (aminocarbene)chromium(0) complexes via reaction of amides with K2Cr(CO)5, the complex derived from 1-benzylpiperidin-2-one was initially formed in only 8% yield under standard sodium naphthalene reduction conditions. Single-variable optimization (OVAT) increased this to 32%, while multivariant optimization employing C8K-generated Cr(CO)5(2-) achieved a final yield of 78% [1]. This 9.75-fold yield improvement represents a quantifiable benchmark for reaction optimization feasibility.

Organometallic chemistry Fischer carbene synthesis Chromium aminocarbene complexes

Benzylpiperidine Derivative Synthesis: 1-Benzylpiperidin-2-one Achieves 26% Overall Yield via 4-Step Route

Using 1-benzylpiperidin-2-one as the starting material, a four-step sequence comprising Strecker reaction with aniline and trimethylsilyl cyanide, followed by amidation, methyl esterification, and N-propionylation, produced 1-benzylpiperidine derivatives in 26% overall yield [1]. This establishes a baseline synthetic efficiency metric for evaluating alternative N-substituted piperidinone starting materials.

Piperidine derivative synthesis Strecker reaction Medicinal chemistry intermediates

Patent-Cited Intermediate: 1-Benzylpiperidin-2-one Scaffold Validated for Anti-HIV Therapeutic Agent Synthesis

U.S. Patent 6,833,457 (Takeda Chemical Industries, 2004) discloses benzylpiperidine compounds as key intermediates for synthesizing cyclic amide therapeutics for acquired immunodeficiency syndrome (AIDS) [1]. The patent claims a short-step synthetic route utilizing benzylpiperidine scaffolds, confirming that the benzylpiperidinone core—exemplified by 1-benzylpiperidin-2-one and its derivatives—is industrially validated for pharmaceutical manufacturing workflows.

Pharmaceutical intermediate HIV/AIDS therapeutics Process chemistry

Physicochemical Properties: 1-Benzylpiperidin-2-one Exhibits XLogP3 1.6 and TPSA 20.3 Ų

Computed physicochemical descriptors for 1-benzylpiperidin-2-one include XLogP3 = 1.6, topological polar surface area (TPSA) = 20.3 Ų, zero hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds [1]. These values differ substantially from those of piperidin-2-one (δ-valerolactam, CAS 675-20-7): XLogP3 ≈ 0.2, TPSA ≈ 29.1 Ų, one H-bond donor, one H-bond acceptor [2]. The N-benzyl substitution increases lipophilicity by approximately 1.4 log units while eliminating the hydrogen bond donor capacity.

Computational ADME Drug-likeness prediction Medicinal chemistry

Palladium-Catalyzed α-Arylation: High-Yield Methodology Validated for N-Benzyl-2-Piperidinone Scaffold

Cossy et al. (Synlett 2003) reported a method for α-arylation of N-benzyl-2-piperidinones achieving high yields using s-BuLi as base and Pd(dba)2 as catalyst . While specific numerical yields for 1-benzylpiperidin-2-one are not detailed in the abstract, the methodology was optimized explicitly for the N-benzylpiperidinone scaffold, demonstrating that the benzyl substituent enables efficient enolate formation and subsequent palladium-catalyzed coupling. This reactivity profile is distinct from N-H lactams which require alternative activation strategies.

Cross-coupling Lactam functionalization Palladium catalysis

Physical State: 1-Benzylpiperidin-2-one is Liquid at 20°C vs. Solid N-Boc-Piperidinone Analogs

1-Benzylpiperidin-2-one exists as a liquid at 20°C with density 1.07 g/mL, boiling point 147°C at 0.125 mmHg, and flash point 110°C [1]. In contrast, N-Boc-2-piperidone (CAS 106723-78-6) and N-Cbz-2-piperidone (CAS 106412-36-8) are typically solids at ambient temperature. The liquid physical form of 1-benzylpiperidin-2-one may facilitate liquid handling automation in high-throughput synthesis platforms and eliminate the need for dissolution prior to certain reaction setups.

Physical form Handling Formulation

Optimal Applications for 1-Benzylpiperidin-2-one (CAS 4783-65-7) Based on Quantitative Evidence


Organometallic Reaction Methodology Development: Benchmark Substrate for Yield Optimization Studies

Given its demonstrated 8% → 78% yield improvement trajectory in aminocarbene chromium complex synthesis, 1-benzylpiperidin-2-one serves as an ideal benchmark substrate for evaluating novel organometallic reaction conditions and optimization algorithms [1]. Researchers developing new reducing agents, carbene complexation protocols, or design-of-experiment (DoE) optimization methodologies can use this compound as a challenging test case with established baseline and optimized yield data.

Pharmaceutical Process R&D: Validated Intermediate for Piperidine-Containing Therapeutics

The patent citation of benzylpiperidine scaffolds as intermediates for anti-HIV cyclic amide therapeutics (US 6,833,457) validates the use of 1-benzylpiperidin-2-one and its derivatives in pharmaceutical manufacturing workflows [2]. Process chemists developing scalable routes to piperidine-based drug candidates can leverage the established synthetic transformations of this scaffold, including α-arylation and subsequent reduction to N-benzylpiperidines.

CNS Drug Discovery: Enhanced Lipophilicity for Blood-Brain Barrier Penetration

The computed physicochemical properties of 1-benzylpiperidin-2-one (XLogP3 = 1.6, TPSA = 20.3 Ų, HBD = 0) are favorable for CNS drug design compared to unsubstituted piperidin-2-one (XLogP3 ≈ 0.2, TPSA ≈ 29.1 Ų, HBD = 1) [3][4]. Medicinal chemists targeting neurological disorders where blood-brain barrier penetration is required may preferentially select the N-benzyl scaffold to enhance passive diffusion while maintaining a synthetically tractable protecting group strategy.

Polyhydroxylated Alkaloid Synthesis: Entry to Iminosugar Glycosidase Inhibitors

The demonstrated reduction of polyhydroxylated 6-N-benzylpiperidin-2-ones to 1,5-dideoxy-1,5-imino-D-xylitol establishes a direct route to iminosugar scaffolds with potential glycosidase inhibitory activity [5]. Researchers synthesizing azasugar libraries or developing carbohydrate mimetics can employ 1-benzylpiperidin-2-one as a core template for constructing stereochemically defined polyhydroxylated piperidines.

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